4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine is a chemical compound that belongs to the class of piperidine derivatives and pyrazole-containing compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its molecular structure incorporates a piperidine ring and a pyrazole moiety, which contribute to its biological activity.
The compound has been referenced in various scientific literature and patents, indicating its relevance in ongoing research and potential therapeutic applications. Notably, compounds with similar structures have been explored for their roles in modulating protein kinase activity and other biochemical pathways .
4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine can be classified as:
The synthesis of 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylmethyl hydrazine with suitable piperidine derivatives under controlled conditions to form the desired product.
The molecular structure of 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine features a piperidine ring fused with a pyrazole group. The compound can be represented by its molecular formula and a corresponding molecular weight of approximately 232.33 g/mol.
The compound undergoes several chemical reactions typical for piperidine and pyrazole derivatives. For instance:
These reactions require careful optimization of conditions such as temperature, pressure, and catalyst type to achieve desired yields and selectivity.
The mechanism of action for 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine involves its interaction with specific biological targets, such as enzymes or receptors. This compound is hypothesized to modulate signaling pathways by inhibiting or activating target proteins involved in cellular processes.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain kinases, which could lead to therapeutic benefits in diseases characterized by dysregulated kinase activity .
Relevant data from various studies indicate that structural modifications can significantly affect these properties, influencing both solubility and stability .
4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to establish it as a viable candidate for therapeutic use across multiple indications.
The structural architecture of 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine positions it as a strategic candidate for selective allosteric modulation of muscarinic acetylcholine receptor M4 (M4 mAChR). The molecule features a pyrazole-piperidine core that establishes key interactions within the receptor's allosteric pocket. The protonatable piperidine nitrogen forms a salt bridge with Asp432 in the human M4 receptor's transmembrane domain, while the pyrazole ring engages in π-π stacking with Trp422—a critical residue for allosteric signal transduction [6]. This binding mode stabilizes the receptor's inactive conformation, reducing acetylcholine binding affinity without orthosteric competition.
The cyclopentylmethyl extension serves as a steric modulator that fine-tunes subtype selectivity. Comparative molecular docking simulations reveal that cyclopentylmethyl's aliphatic bulk selectively fills a hydrophobic subpocket unique to M4, achieving ~40-fold selectivity over M2/M3 subtypes. This selectivity profile is quantified in Table 1, contrasting ligand efficiency metrics against analogous compounds with smaller cycloalkyl substituents [6] [3].
Table 1: Computational Binding Metrics of Cycloalkyl-Substituted Analogs at M4 mAChR
N-Substituent | Binding Energy (ΔG, kcal/mol) | M4 Ki (nM) | M2/M3 Selectivity Ratio |
---|---|---|---|
Cyclopentylmethyl | -9.2 | 28 ± 3.2 | 42:1 |
Cyclobutylmethyl | -8.1 | 115 ± 11 | 9:1 |
Isopropyl | -7.7 | 340 ± 29 | 3:1 |
H (Unsubstituted) | -6.9 | >1,000 | <1:1 |
Pyrazol-4-yl-piperidine scaffolds demonstrate exceptional versatility in targeting G protein-coupled receptors (GPCRs), as evidenced by computational activity spectrum analysis. SwissTargetPrediction analysis of the unsubstituted core (4-(1H-pyrazol-1-yl)piperidine) indicates >80% probability for engagement with aminergic GPCRs, particularly dopamine D2–D4, serotonin 5-HT2, and adrenergic α2/β receptors [5]. This promiscuity arises from the scaffold's capacity to adopt multiple bioactive conformations:
The scaffold's pharmacological plasticity is evidenced by PASS analysis predicting diverse bioactivity spectra (Pa > 0.7):
Table 2: PASS-Predicted Pharmacological Activities for Pyrazol-4-yl-Piperidine Derivatives
Bioactivity Profile | *Pa ** | Pi | Molecular Targets |
---|---|---|---|
Antipsychotic | 0.842 | 0.071 | D2 dopamine receptor, 5-HT2A |
Antiarrhythmic (Class III) | 0.789 | 0.053 | hERG potassium channel |
Local Anesthetic | 0.761 | 0.021 | Voltage-gated sodium channels |
Anticonvulsant | 0.732 | 0.038 | GABA_A receptors |
Antineoplastic (CNS) | 0.683 | 0.049 | Tubulin, topoisomerase II |
Pa: Probability of activity; Pi: Probability of inactivity
The cyclopentylmethyl moiety at the pyrazole N1 position confers optimized CNS penetrance by balancing lipophilicity and molecular geometry. Quantitative structure-property relationship (QSPR) modeling reveals that the cyclopentylmethyl derivative achieves a calculated logP (cLogP) of 2.8 ± 0.3—within the optimal range (2–5) for passive blood-brain barrier (BBB) diffusion. Crucially, its total polar surface area (TPSA) of 28 Ų falls below the 60 Ų threshold for CNS-penetrant compounds, enabling rapid transcellular transport [6].
Comparative permeability studies using PAMPA-BBB demonstrate the cyclopentyl group's superiority:
The cyclopentane ring's envelope conformation minimizes active efflux by P-glycoprotein (P-gp). Molecular dynamics simulations show 40% lower binding affinity to P-gp versus phenylmethyl analogs, attributable to the absence of π-electron density that facilitates transporter recognition. This design feature positions 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine for CNS applications requiring high brain:plasma ratios (>1.5:1) [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5